N~1~,N~2~-bis(4-phenylbutyl)phthalamide
Description
Significance of Phthalamide (B166641) Derivatives in Contemporary Organic Chemistry Research
Phthalamide derivatives, in the broader sense including both diamides and cyclic imides, are of considerable interest in modern organic chemistry. The cyclic imides, or phthalimides, are particularly prominent due to their roles in medicinal chemistry and materials science. nrochemistry.comrsc.org They are key components in the synthesis of pharmaceuticals, agrochemicals, dyes, and polymers. nrochemistry.com The phthalimide (B116566) structure is a privileged scaffold, meaning it is a molecular framework that is frequently found in biologically active compounds. nih.govunt.edu Their derivatives have shown a wide array of biological activities, including anti-inflammatory, antimicrobial, and antitumor properties. nih.govunt.edu
Overview of N-Substituted Phthalamides as Versatile Molecular Scaffolds and Building Blocks
N-substituted phthalamides, particularly the cyclic imides, are highly versatile. In synthetic organic chemistry, the phthalimide group is famously used as a protecting group for primary amines. byjus.com The Gabriel synthesis, a cornerstone method for preparing primary amines, relies on the N-alkylation of potassium phthalimide. byjus.comwikipedia.org This method avoids the over-alkylation that can occur when using ammonia (B1221849) directly. byjus.com Beyond protection, the phthalimide scaffold itself can be a central feature of a target molecule, with the substituents on the nitrogen atom and the aromatic ring being modified to tune the molecule's properties. rsc.org The diamide (B1670390) counterparts, such as N1,N2-bis(4-phenylbutyl)phthalamide, offer a different kind of scaffold, one with greater conformational flexibility due to the two acyclic amide bonds. This flexibility can be crucial in the design of molecules that need to adopt specific three-dimensional shapes to interact with biological targets.
Specific Research Focus on N1,N2-bis(4-phenylbutyl)phthalamide within the Phthalamide Family
As previously noted, specific research singling out N1,N2-bis(4-phenylbutyl)phthalamide is scarce in published literature. This compound is an N,N'-disubstituted diamide of phthalic acid. Its structure features a central phthaloyl group connected to two 4-phenylbutyl chains via amide linkages. The presence of two long, flexible hydrophobic chains capped with phenyl groups suggests potential applications in areas like materials science (e.g., as plasticizers or components of polymers) or as ligands in coordination chemistry, where the nitrogen and oxygen atoms could chelate to metal centers. Research on analogous long-chain N,N'-disubstituted phthalamides has explored their use as plasticizers for polymers like PVC. rdd.edu.iq
Historical Context and Evolution of Phthalamide and Related Imide Synthesis Methodologies
The history of phthalamide chemistry is intrinsically linked to the development of methods for amine synthesis. The landmark Gabriel synthesis, developed by Siegmund Gabriel in 1887, provided a reliable method for synthesizing primary amines from primary alkyl halides using potassium phthalimide. byjus.comwikipedia.org This reaction was a significant improvement over the direct alkylation of ammonia, which often leads to a mixture of primary, secondary, and tertiary amines. byjus.com
Over the years, the synthesis of N-substituted phthalimides (the cyclic imides) has evolved significantly. The classical method involves the condensation of phthalic anhydride (B1165640) with a primary amine, often at high temperatures in a solvent like glacial acetic acid. researchgate.netsphinxsai.com Modern variations include the use of microwave irradiation to accelerate the reaction and the use of ionic liquids as environmentally benign solvents. sphinxsai.com For the synthesis of N,N'-disubstituted phthalamides (diamides), the most direct route is the reaction of phthaloyl chloride (the diacyl chloride of phthalic acid) with two equivalents of the desired primary or secondary amine. rdd.edu.iq Another common method is the reaction of phthalic anhydride with an amine, which opens the anhydride ring to form a phthalamic acid intermediate; this intermediate can then be coupled with a second amine to form an asymmetric phthalamide or reacted further under different conditions. rdd.edu.iqekb.eg More recently, catalytic methods have been developed for the synthesis of phthalimides, including palladium-catalyzed carbonylative cyclizations. rsc.org The Mitsunobu reaction offers another pathway, allowing for the N-alkylation of phthalimide with an alcohol. organic-chemistry.orgmissouri.edu
Data on N,N'-Disubstituted Phthalamides
Due to the lack of specific data for N1,N2-bis(4-phenylbutyl)phthalamide, the following tables present representative data for analogous N,N'-disubstituted phthalamides to provide an indication of the expected properties.
Table 1: Physical Properties of Representative N,N'-Disubstituted Phthalamides
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |
| N,N'-Dimethylphthalamide nih.gov | C₁₀H₁₂N₂O₂ | 192.21 | Solid |
| N,N'-Dibenzylphthalamide chemicalbook.com | C₂₂H₂₀N₂O₂ | 344.41 | Solid |
| N | C₃₂H₃₂N₂O₂ | 476.61 (Calculated) | Expected to be a solid |
Data for N1,N2-bis(4-phenylbutyl)phthalamide is predicted based on its structure.
Table 2: Predicted Spectroscopic Data for N1,N2-bis(4-phenylbutyl)phthalamide
| Technique | Predicted Characteristic Signals |
| FT-IR (cm⁻¹) | ~3300 (N-H stretch), ~1640 (Amide I C=O stretch), ~1540 (Amide II N-H bend and C-N stretch), ~3030, 1600, 1495 (Aromatic C-H and C=C stretches) |
| ¹H NMR (ppm) | 7.2-7.8 (multiplets, aromatic protons), ~3.4 (triplet, -CH₂-NH-), ~1.7 (quintet, -CH₂-CH₂-NH-), ~2.6 (triplet, Ar-CH₂-), ~8.0 (broad singlet, -NH-) |
| ¹³C NMR (ppm) | ~168 (C=O), 125-142 (aromatic carbons), ~40 (-CH₂-NH-), ~35 (Ar-CH₂-), ~29 (-CH₂-CH₂-NH-), ~28 (Ar-CH₂-CH₂-) |
These are predicted values based on the analysis of similar structures and standard chemical shift ranges. nih.govresearchgate.net
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C28H32N2O2 |
|---|---|
Molecular Weight |
428.6 g/mol |
IUPAC Name |
1-N,2-N-bis(4-phenylbutyl)benzene-1,2-dicarboxamide |
InChI |
InChI=1S/C28H32N2O2/c31-27(29-21-11-9-17-23-13-3-1-4-14-23)25-19-7-8-20-26(25)28(32)30-22-12-10-18-24-15-5-2-6-16-24/h1-8,13-16,19-20H,9-12,17-18,21-22H2,(H,29,31)(H,30,32) |
InChI Key |
MVYCDRDJCSLSIP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCCCNC(=O)C2=CC=CC=C2C(=O)NCCCCC3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)CCCCNC(=O)C2=CC=CC=C2C(=O)NCCCCC3=CC=CC=C3 |
Origin of Product |
United States |
Mechanistic Investigations of N1,n2 Bis 4 Phenylbutyl Phthalamide Formation and Reactivity
Reaction Pathway Elucidation in Phthalamide (B166641) Ring Formation
The synthesis of the phthalamide core typically involves the reaction of phthalic anhydride (B1165640) or its derivatives with a primary amine. The generally accepted mechanism proceeds through nucleophilic attack, formation of a key intermediate, and subsequent cyclization.
The initial step in the formation of a phthalamide from phthalic anhydride and an amine, such as 4-phenylbutylamine, is the nucleophilic attack of the amine's nitrogen atom on one of the carbonyl carbons of the anhydride. pierpalab.com This attack leads to the opening of the anhydride ring and the formation of a phthalamic acid intermediate.
Subsequently, an intramolecular cyclization occurs. pierpalab.com This step involves the nucleophilic attack of the newly formed amide nitrogen on the remaining carboxylic acid group. This process is often facilitated by heating, which drives the elimination of a water molecule to form the stable five-membered phthalimide (B116566) ring. pierpalab.comyoutube.com This sequence of nucleophilic addition followed by intramolecular cyclization is a fundamental pathway in the synthesis of a wide range of phthalimide derivatives. pierpalab.combeilstein-journals.orgnih.gov In the context of N1,N2-bis(4-phenylbutyl)phthalamide, this process would occur with two equivalents of 4-phenylbutylamine, leading to the formation of the disubstituted product.
Central to the nucleophilic addition and cyclization steps is the formation of a tetrahedral intermediate. pierpalab.comwikipedia.org When the amine attacks the carbonyl carbon of the phthalic anhydride, the carbon atom's hybridization changes from sp² to sp³, resulting in a tetrahedral geometry. wikipedia.org This intermediate is typically transient and not isolated. taylorandfrancis.com
The stability and fate of this tetrahedral intermediate are critical. It can either revert to the starting materials or proceed to the product. The collapse of the tetrahedral intermediate to open the anhydride ring is driven by the expulsion of a carboxylate ion. pierpalab.com During the subsequent ring-closing step, another tetrahedral intermediate is formed when the amide nitrogen attacks the carboxylic acid carbon. pierpalab.comyoutube.com The rearrangement and collapse of this second tetrahedral intermediate, with the elimination of water, leads to the final phthalimide product. youtube.comyoutube.com The structure and stability of these intermediates can be influenced by the nature of the substituents on both the phthalic anhydride and the amine. wikipedia.org
The formation of the phthalamide ring is generally a thermodynamically favorable process, driven by the formation of a stable, cyclic imide structure. The reaction to form the intermediate phthalamic acid is typically fast. The subsequent cyclization, which involves the elimination of a small molecule like water, is often the rate-determining step and can be influenced by Le Chatelier's principle; removal of water drives the reaction to completion. libretexts.org
Carbon–Hydrogen (C–H) Activation and Carbon–Nitrogen (C–N) Bond Formation Pathways
While the classical synthesis of phthalamides involves the reaction of an amine with a phthalic anhydride derivative, alternative pathways involving C–H activation and C–N bond formation have emerged as powerful synthetic tools. rsc.orgresearchgate.netnih.gov These methods offer novel disconnections for the synthesis of complex molecules.
Transition-metal catalysis, particularly with metals like palladium, rhodium, and ruthenium, has been instrumental in developing C–H activation strategies. rsc.orgresearchgate.netmdpi.comyoutube.com In these reactions, a C–H bond, typically on an aromatic or aliphatic substrate, is cleaved and replaced with a C–N bond. mdpi.com For instance, the directed C–H activation of benzamides with isocyanates using a ruthenium(II) complex can lead to the formation of phthalimides. rsc.org The mechanism often involves the coordination of a directing group to the metal center, followed by C–H bond metalation, insertion of a coupling partner, and reductive elimination to form the C–N bond. rsc.org
In the context of N1,N2-bis(4-phenylbutyl)phthalamide, such pathways could theoretically be employed by activating a C-H bond on a suitable precursor and introducing the nitrogen atom of the 4-phenylbutylamine. DFT calculations have been used to investigate the possibility of both α-C–H and β-C–H activation in related copper-catalyzed reactions. rsc.org These advanced methods provide alternative routes to phthalamide structures that may not be accessible through traditional methods.
Electron Transfer and Radical Mechanisms in Phthalamide-Related Systems
Beyond the ionic mechanisms described above, electron transfer processes and radical intermediates play a significant role in the chemistry of certain phthalamide-related compounds, particularly those involving N-O bonds.
Phthalimide N-oxyl (PINO) is a potent hydrogen atom transfer (HAT) catalyst that can be generated from N-hydroxyphthalimide (NHPI) through electrochemical oxidation. nih.govchemrxiv.orgacs.orgacs.org The generation of PINO from NHPI in the presence of a base is proposed to occur via a multiple-site concerted proton-electron transfer (MS-CPET) mechanism. nih.govacs.orgchemrxiv.org In this process, a proton and an electron are removed simultaneously from different locations within the molecule.
The PINO radical is a key intermediate in various oxidative transformations. acs.org However, it can also undergo decomposition, which limits its catalytic efficiency. nih.govchemrxiv.orgacs.org Studies have shown that PINO decomposition can proceed through at least two second-order pathways, one of which is significantly accelerated by the presence of a base. nih.govacs.orgchemrxiv.org The decomposition can be promoted by the nucleophilic substitution of the phthalimide N-oxide anion (PINO⁻) onto a carbonyl group of another PINO molecule, followed by a single electron oxidation of the resulting complex. acs.org Understanding these generation and decomposition pathways is crucial for optimizing catalytic systems that utilize NHPI and PINO. nih.govacs.org While not directly involving N1,N2-bis(4-phenylbutyl)phthalamide, these radical mechanisms highlight the diverse reactivity patterns accessible to the phthalimide scaffold. nih.govnih.gov
Interactive Data Table: Key Mechanistic Intermediates and Species
| Name | Formula | Role in Mechanism | Relevant Section(s) |
| Phthalamic acid | C₁₆H₁₇NO₃ | Intermediate in phthalamide formation | 3.1.1 |
| Tetrahedral Intermediate | - | Key transition state in nucleophilic addition | 3.1.2 |
| Phthalimide N-oxyl (PINO) | C₈H₄NO₃• | Radical catalyst for hydrogen atom transfer | 3.3.1 |
| PINO⁻ | C₈H₄NO₃⁻ | Anion involved in PINO decomposition | 3.3.1 |
Multiple-Site Concerted Proton-Electron Transfer (MS-CPET) Studies
Multiple-Site Concerted Proton-Electron Transfer (MS-CPET) is a mechanism where an electron and a proton are transferred in a single kinetic step, but to or from different sites. nih.gov This process is crucial in many biochemical and chemical transformations, including those involving nitrogen-containing heterocycles. nih.govchemrxiv.orgresearchgate.net
Research into related compounds provides insight into how MS-CPET mechanisms could be involved in the synthesis or reactions of phthalamides. For instance, studies on N-hydroxyphthalimide (NHPI) esters, which are common radical precursors, have shown that their activation can occur via Proton-Coupled Electron Transfer (PCET). beilstein-journals.orgresearchgate.net In one proposed mechanism, the PCET activation of an NHPI ester initiates a radical-redox annulation reaction. beilstein-journals.org
Furthermore, the synthesis of certain phthalimides has been achieved through a metal-free photoredox catalysis involving an amidyl N-centered radical addition to a C-C triple bond. organic-chemistry.org This transformation proceeds via a PCET process under mild conditions. organic-chemistry.org In a different context, tandem catalysis strategies for nitrogen (N₂) fixation have been developed where a co-catalyst mediates CPET steps to facilitate N-H bond formation. chemrxiv.orgresearchgate.netresearchgate.net Such systems highlight the efficiency of CPET in overcoming high energy barriers associated with separate electron transfer (ET) and proton transfer (PT) steps. chemrxiv.orgresearchgate.net
Investigations into phenol-imidazole compounds, which model aspects of tyrosyl radical biochemistry, have provided a well-defined system for studying intramolecular CPET. nih.gov In these systems, one-electron oxidation occurs concurrently with the transfer of a phenolic proton to the imidazole (B134444) base, forming a stable distonic radical cation. nih.gov These studies collectively suggest that MS-CPET pathways are plausible in the formation and reactivity of complex molecules like N1,N2-bis(4-phenylbutyl)phthalamide, particularly in reactions involving radical intermediates or redox processes.
Radical Aromatic Substitution Mechanisms
Radical aromatic substitution provides a key pathway for forming C-N bonds in aromatic systems. A prominent mechanism in this class is the radical-nucleophilic aromatic substitution (SRN1). wikipedia.org This multi-step process is distinct from traditional nucleophilic aromatic substitution as it does not require strong deactivating groups on the aromatic ring. wikipedia.org
The general SRN1 mechanism proceeds as follows:
Initiation: An aryl halide accepts an electron from a radical initiator (like a solvated electron from an alkali metal) to form a radical anion. wikipedia.org
Fragmentation: This radical anion intermediate collapses, cleaving the carbon-halogen bond to produce an aryl radical and a halide anion. wikipedia.org
Propagation: The aryl radical reacts with a nucleophile (such as an enolate or an amide) to form a new radical anion. wikipedia.org
Termination: This new radical anion transfers its electron to another molecule of the starting aryl halide, propagating the chain and forming the substituted aromatic product. wikipedia.org
The phthalimide moiety is a versatile participant in radical reactions. For example, a method for the C-H amination of arenes and heteroarenes utilizes N-acyloxyphthalimides as precursors for nitrogen-based radical intermediates under visible light photocatalysis. acs.org A radical aromatic substitution mechanism has been proposed for this transformation. acs.org N-hydroxyphthalimide (NHPI) esters are also well-established as effective radical precursors, undergoing reductive decarboxylative fragmentation to generate substrate radicals for various transformations. beilstein-journals.orgresearchgate.net
These examples demonstrate that the phthalimide structure can be central to reactions proceeding through radical aromatic substitution, offering pathways for C-N bond formation that are complementary to traditional polar reactions.
Computational Mechanistic Studies and Activation Energy Calculations
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating complex reaction mechanisms, predicting reaction outcomes, and calculating thermodynamic parameters like activation energies. rsc.orgacs.orgacs.org Such studies provide a molecular-level understanding that is often inaccessible through experimental means alone.
In the context of phthalamide synthesis, DFT calculations have been employed to explore various reaction pathways. For instance, in the copper-catalyzed synthesis of N-substituted phthalimides from 1-indanones and amines, DFT studies revealed the possibility of both α-C–H and β-C–H activation steps. rsc.org
DFT calculations have also been crucial in understanding selectivity and energetics. In one study involving the photolysis of an N-iodophthalimide, DFT calculations were used to model the transition state. The results indicated that the N-I bond lengthens in the triplet excited state, facilitating its cleavage. rsc.org The subsequent formation of the N-arylated phthalimidyl radical was found to have a low calculated activation energy. rsc.org
| Reaction Step | Method | Calculated Activation Energy (kcal/mol) | Reference |
|---|---|---|---|
| Formation of N-arylated phthalimidyl radical | DFT | 11.3 | rsc.org |
Furthermore, DFT calculations have been used to rationalize the diastereoselectivity in copper-catalyzed reactions involving substrates containing a phthalimide group. acs.orgacs.org These studies analyzed the transition state energies, revealing that factors such as steric hindrance between the ligand and the phthalimide moiety, as well as coordination interactions between the copper center and the nitrogen atom of the phthalimide, are key determinants of the stereochemical outcome. acs.orgacs.org By comparing the relative energies of different transition state conformers, researchers can predict the major product isomer.
| Parameter/Focus | Computational Method | System/Reaction | Key Findings | Reference |
|---|---|---|---|---|
| Reaction Pathway | DFT | Cu-catalyzed synthesis of N-substituted phthalimides | Revealed feasibility of both α-C–H and β-C–H activation. | rsc.org |
| Diastereoselectivity | DFT (ω-B97XD) | Cu-catalyzed hydro-gem-difluoroallylation of cyclopropenes with a phthalimide group | Coordination of the copper to the phthalimide nitrogen was energetically favorable, influencing selectivity. | acs.orgacs.org |
| Transition State Analysis | DFT | Photolysis of N-iodophthalimide | Showed N-I bond elongation in the excited state, facilitating cleavage. | rsc.org |
These computational investigations highlight how theoretical calculations provide deep mechanistic insights into the formation and reactivity of molecules containing the phthalamide scaffold.
An extensive search for scientific literature and spectroscopic data for the compound N1,N2-bis(4-phenylbutyl)phthalamide has been conducted. Unfortunately, no specific experimental data pertaining to its Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier Transform Infrared (FTIR) spectroscopy, or Mass Spectrometry could be located in the available scientific databases and publications.
The search included queries for its synthesis and characterization, as well as specific spectroscopic data such as ¹H NMR, ¹³C NMR, 2D NMR, FTIR, and mass spectra. While information exists for structurally related compounds, such as other phthalamide derivatives, this information is not directly applicable to N1,N2-bis(4-phenylbutyl)phthalamide.
Therefore, it is not possible to provide the detailed, informative, and scientifically accurate article with data tables and research findings as requested in the outline. The generation of such an article requires specific experimental results that are not present in the accessible literature.
To fulfill the user's request, the acquisition and publication of experimental data for N1,N2-bis(4-phenylbutyl)phthalamide would be a necessary prerequisite. Without this foundational information, any attempt to generate the specified content would be speculative and would not adhere to the required standards of scientific accuracy.
Spectroscopic and Crystallographic Characterization of N1,n2 Bis 4 Phenylbutyl Phthalamide
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination
High-Resolution Mass Spectrometry (HR-MS)
High-Resolution Mass Spectrometry (HR-MS) is a fundamental technique for the precise determination of a compound's elemental composition by measuring its mass-to-charge ratio with high accuracy. nih.gov For N¹,N²-bis(4-phenylbutyl)phthalamide, HR-MS analysis would be employed to confirm its molecular formula, C₂₈H₃₂N₂O₂, by comparing the experimentally measured exact mass with the theoretically calculated mass. This technique provides a high degree of confidence in the compound's identity. bohrium.comnih.gov
The fragmentation pathways of N-substituted phthalamide (B166641) derivatives under electrospray ionization (ESI) conditions can also be elucidated using tandem mass spectrometry (MS/MS) coupled with HR-MS. researchgate.net This analysis provides structural information by identifying characteristic fragment ions, which helps in confirming the connectivity of the phenylbutyl side chains to the phthalamide core.
Table 1: Hypothetical High-Resolution Mass Spectrometry Data for N¹,N²-bis(4-phenylbutyl)phthalamide
| Ion Species | Calculated m/z | Measured m/z | Mass Difference (ppm) |
| [M+H]⁺ | 429.2537 | 429.2533 | -0.9 |
| [M+Na]⁺ | 451.2356 | 451.2351 | -1.1 |
Note: This table contains illustrative data for N¹,N²-bis(4-phenylbutyl)phthalamide.
X-ray Diffraction Analysis for Solid-State Molecular Architecture
Single-Crystal X-ray Diffraction for Precise Structural Determination
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms and molecules in the solid state. researchgate.netrsc.org By analyzing the diffraction pattern of a single crystal of N¹,N²-bis(4-phenylbutyl)phthalamide, it is possible to obtain detailed information about its molecular geometry, including bond lengths, bond angles, and torsional angles. iucr.org
Table 2: Representative Crystallographic Data for a Phthalamide Derivative
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 15.5501 |
| b (Å) | 12.0559 |
| c (Å) | 21.5158 |
| β (°) | 103.186 |
| Volume (ų) | 3925.8 |
| Z | 4 |
| R-factor (%) | 4.18 |
Note: Data is representative, based on a known phthalamide derivative structure iucr.org, and serves as an example of the parameters obtained from a single-crystal XRD experiment.
Electronic Absorption and Emission Spectroscopy
UV-Vis Spectroelectrochemical Investigations for Redox Properties
UV-Vis spectroelectrochemistry is a powerful technique that combines ultraviolet-visible spectroscopy with electrochemistry to monitor changes in the electronic absorption spectra of a molecule as its oxidation state is varied. metrohm.commetrohm.com This method is particularly useful for studying the redox properties of compounds like N¹,N²-bis(4-phenylbutyl)phthalamide, as the phthalimide (B116566) core is known to be electrochemically active. aip.orguchicago.edu
By applying a potential to a solution of the compound, the phthalimide moiety can be reversibly reduced to form a radical anion and subsequently a dianion. nih.gov The UV-Vis spectra recorded during this process reveal the appearance of new absorption bands corresponding to these reduced species. nih.govnih.gov Such investigations allow for the characterization of the electronic structure of the redox states and the determination of the reduction potentials. The lengthening of the aliphatic chain in N-substituted phthalimides can shift the reduction potential, which is a key parameter for applications in materials like non-aqueous flow batteries. aip.org
Table 3: Illustrative UV-Vis Spectroelectrochemical Data for a Phthalimide Derivative
| Species | Applied Potential (V vs. Fc/Fc⁺) | Absorption Maxima λmax (nm) |
| Neutral | 0 | ~350 |
| Radical Anion | -1.6 | ~350, ~480, ~520 |
| Dianion | -2.0 | ~410, ~550 |
Note: This table illustrates typical changes in absorption spectra upon reduction of a phthalimide derivative, based on reported data for similar systems. nih.govresearchgate.net
Fluorescence Spectroscopic Characterization of Phthalamide Derivatives
Fluorescence spectroscopy is used to study the photophysical properties of molecules, specifically their ability to emit light after absorbing it. Phthalimide derivatives often exhibit fluorescence, the characteristics of which are highly dependent on their molecular structure and environment. rsc.org The introduction of substituents onto the phthalimide core can significantly enhance fluorescence quantum yields. rsc.org
For N¹,N²-bis(4-phenylbutyl)phthalamide, the interaction between the phenyl groups and the phthalimide core likely leads to an intramolecular charge-transfer (ICT) state upon excitation. rsc.org This is often accompanied by solvatochromism, where the emission wavelength shifts depending on the polarity of the solvent. lookchem.comekb.eg The fluorescence quantum yield (ΦF), which measures the efficiency of the emission process, is a key parameter determined in these studies. lookchem.commdpi.com In many N-substituted naphthalimides and phthalimides, fluorescence is strong in nonpolar solvents but decreases in polar solvents. mdpi.comnih.gov
Table 4: Representative Photophysical Data for a Substituted Phthalimide in Various Solvents
| Solvent | Absorption λabs (nm) | Emission λem (nm) | Stokes Shift (cm⁻¹) | Quantum Yield (ΦF) |
| Dioxane | 398 | 495 | 5210 | 0.82 |
| Toluene | 406 | 495 | 4690 | 0.45 |
| Acetonitrile | 405 | 525 | 5980 | 0.11 |
| DMSO | 412 | 540 | 6010 | 0.003 |
Note: This table presents representative data based on studies of similar N-substituted imide derivatives to illustrate the influence of solvent polarity. mdpi.comnih.gov
Room-Temperature Phosphorescence (RTP) Studies of Phthalamide Composites
Room-temperature phosphorescence (RTP) is a light emission phenomenon from a molecule's triplet excited state, which is typically forbidden and thus has a longer lifetime than fluorescence. For purely organic molecules, RTP is often weak and easily quenched by molecular oxygen under ambient conditions. researchgate.netnih.gov
Achieving efficient RTP from phthalamide-based systems often requires embedding the molecule into a rigid matrix, such as a polymer like poly(methyl methacrylate) (PMMA). researchgate.net This rigid environment restricts molecular vibrations and can act as a barrier to oxygen, thereby protecting the triplet excitons from non-radiative decay pathways. researchgate.netrsc.org Studies on phthalimide derivatives have shown that by forming such composites, visible phosphorescence can be observed at room temperature. researchgate.net The spectral characteristics, including the emission wavelength and phosphorescence lifetime, provide insight into the nature of the triplet state and the effectiveness of the host matrix in stabilizing it.
Table 5: Hypothetical Room-Temperature Phosphorescence (RTP) Data
| System | Emission Type | λem (nm) | Lifetime (ms) | Conditions |
| N¹,N²-bis(4-phenylbutyl)phthalamide in PMMA film | Phosphorescence | ~500 | ~150 | Ambient, in air |
| N¹,N²-bis(4-phenylbutyl)phthalamide in crystalline state | Phosphorescence | ~550 | ~250 | Ambient, in air |
Note: This table contains hypothetical data based on general findings for phosphorescent organic systems in composites and crystalline states. researchgate.net
Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species Characterization
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR) spectroscopy, is a powerful technique for the study of chemical species that have one or more unpaired electrons. Such species include free radicals, radical cations, radical anions, and transition metal complexes. The technique is highly specific and can provide detailed information about the electronic structure and environment of the unpaired electron.
In the context of N¹,N²-bis(4-phenylbutyl)phthalamide, EPR spectroscopy would be employed to detect and characterize any radical species that might be formed under specific conditions, such as through oxidation, reduction, or photolysis. The generation of a radical species from the parent molecule would be a prerequisite for any EPR analysis.
Detailed Research Findings:
A thorough search of scientific literature and chemical databases has been conducted to identify studies that have utilized Electron Paramagnetic Resonance (EPR) spectroscopy for the characterization of radical species derived from N¹,N²-bis(4-phenylbutyl)phthalamide.
Despite a comprehensive search, no published research data, including spectroscopic parameters or detailed findings from EPR studies on radical species of N¹,N²-bis(4-phenylbutyl)phthalamide, could be located in the public domain.
Therefore, no experimental data tables or detailed research findings for the EPR spectroscopic characterization of N¹,N²-bis(4-phenylbutyl)phthalamide can be provided at this time. The absence of such data in the available scientific literature prevents a detailed discussion of its EPR properties.
Computational Chemistry and Theoretical Studies on N1,n2 Bis 4 Phenylbutyl Phthalamide
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, grounded in quantum mechanics, provide insights into electronic structure, geometry, and reactivity.
Density Functional Theory (DFT) for Electronic Structure, Molecular Geometry, and Conformational Analysis
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is a workhorse in computational chemistry for its balance of accuracy and computational cost. For a molecule like N1,N2-bis(4-phenylbutyl)phthalamide, DFT would be employed to:
Determine Molecular Geometry: By finding the minimum energy structure, DFT can predict bond lengths, bond angles, and dihedral angles. This provides a three-dimensional representation of the molecule's most stable arrangement.
Analyze Electronic Structure: DFT calculations reveal the distribution of electrons within the molecule, identifying regions of high and low electron density. This is crucial for understanding the molecule's reactivity and intermolecular interactions. Key parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the energy gap between them, and the electrostatic potential map.
Perform Conformational Analysis: The two flexible 4-phenylbutyl side chains allow for numerous possible conformations. DFT calculations can be used to identify and rank the energies of different conformers, determining the most likely shapes the molecule will adopt.
A hypothetical data table for the optimized geometry of N1,N2-bis(4-phenylbutyl)phthalamide, which could be generated from DFT calculations, is presented below.
| Parameter | Value |
| Bond Lengths (Å) | |
| C=O | Data not available |
| C-N | Data not available |
| C-C (aromatic) | Data not available |
| C-C (aliphatic) | Data not available |
| **Bond Angles (°) ** | |
| O=C-N | Data not available |
| C-N-C | Data not available |
| Dihedral Angles (°) | |
| Phthalimide (B116566) plane vs. Phenyl rings | Data not available |
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Spectroscopic Predictions
To understand how N1,N2-bis(4-phenylbutyl)phthalamide interacts with light, Time-Dependent Density Functional Theory (TD-DFT) would be utilized. This extension of DFT is adept at describing the electronic excited states of molecules. TD-DFT calculations would allow for:
Prediction of UV-Vis Spectra: By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the wavelengths at which the molecule will absorb light in the ultraviolet and visible regions.
Analysis of Excited State Properties: TD-DFT provides information on the nature of the excited states, such as their charge distribution and geometry. This is important for understanding the molecule's photophysical behavior, including fluorescence and phosphorescence.
A hypothetical table of predicted spectroscopic data from TD-DFT is shown below.
| Parameter | Value |
| Maximum Absorption Wavelength (λmax) (nm) | Data not available |
| **Molar Absorptivity (ε) (M⁻¹cm⁻¹) ** | Data not available |
| Oscillator Strength (f) | Data not available |
| Major Electronic Transitions | Data not available |
Molecular Modeling and Simulation Methodologies
Molecular modeling and simulations provide a means to study the behavior of molecules on a larger scale and over time, including their interactions with biological targets.
Molecular Docking Studies for Ligand-Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). If N1,N2-bis(4-phenylbutyl)phthalamide were being investigated as a potential drug, molecular docking would be used to:
Identify Potential Binding Sites: Docking algorithms can search the surface of a target protein to find cavities and pockets where the molecule might bind.
Predict Binding Affinity: The software calculates a "docking score," which is an estimation of the binding free energy. A lower score generally indicates a more favorable interaction.
Visualize Binding Modes: Docking produces a model of the ligand-protein complex, showing the specific intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the binding.
A hypothetical data table summarizing the results of a molecular docking study is presented below.
| Target Protein | Binding Affinity (kcal/mol) | Interacting Residues |
| e.g., Cyclooxygenase-2 | Data not available | Data not available |
| e.g., Monoamine oxidase B | Data not available | Data not available |
Molecular Dynamics Simulations for Dynamic Conformational Analysis and Stability Assessment
Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems. By solving Newton's equations of motion for the atoms in the system, MD simulations can track the movements and conformational changes of N1,N2-bis(4-phenylbutyl)phthalamide over time. These simulations would be used to:
Assess Conformational Flexibility: MD simulations can explore the conformational landscape of the molecule in a simulated physiological environment, revealing how the phenylbutyl chains move and interact with the solvent.
Evaluate the Stability of Ligand-Protein Complexes: If a promising binding mode is identified through molecular docking, an MD simulation of the complex can be run to assess its stability over time. This can confirm whether the predicted interactions are maintained in a dynamic environment. Key metrics from such simulations include the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the protein and ligand.
Analysis of Electronic Structure and Reactivity Descriptors
Data from DFT calculations can be further analyzed to derive a set of reactivity descriptors that provide a quantitative measure of a molecule's chemical behavior. For N1,N2-bis(4-phenylbutyl)phthalamide, these would include:
Global Reactivity Descriptors: These parameters describe the reactivity of the molecule as a whole. They include chemical hardness, chemical potential, and electrophilicity index.
Local Reactivity Descriptors (Fukui Functions): These descriptors indicate which atoms in the molecule are most susceptible to nucleophilic or electrophilic attack, providing a detailed map of the molecule's reactive sites.
A hypothetical table of calculated reactivity descriptors is shown below.
| Descriptor | Value (eV) |
| HOMO Energy | Data not available |
| LUMO Energy | Data not available |
| Energy Gap (ΔE) | Data not available |
| Chemical Hardness (η) | Data not available |
| Electronegativity (χ) | Data not available |
| Electrophilicity Index (ω) | Data not available |
An article on the computational chemistry and theoretical studies of N1,N2-bis(4-phenylbutyl)phthalamide cannot be generated at this time. A thorough search for relevant scientific literature and data has been conducted, but no specific computational or theoretical studies focusing on this particular compound were found.
The execution of detailed analyses as requested, including:
HOMO-LUMO Energy Gap and Frontier Orbital Analysis
Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Charge Transfer
Electrostatic Potential Mapping and Charge Distribution Profiling
Theoretical Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)
Derivation of Structure-Property Relationships from Theoretical Computations
Further research in the field of computational chemistry may, in the future, include studies on this compound, which would then enable the generation of the requested content.
Advanced Material Science Applications of N1,n2 Bis 4 Phenylbutyl Phthalamide Analogues
Organic Electronic and Optoelectronic Materials Research
The unique electronic structure of the phthalamide (B166641) core, combined with the ability to modify its properties through N-substitution, makes its analogues promising candidates for organic electronic and optoelectronic devices.
Electrochromic Properties and Electrochemical Reduction Behavior
Electrochromic materials, which reversibly change their optical properties in response to an electrical stimulus, are at the heart of technologies like smart windows and low-power displays. Analogues of N¹,N²-bis(4-phenylbutyl)phthalamide, specifically N-substituted phthalimides, have been investigated as promising cathodic electrochromic materials. mdpi.com
The electrochemical reduction of the phthalimide (B116566) core is central to its electrochromic behavior. Studies on phthalimide itself reveal a two-step reduction process. researchgate.net The introduction of N-substituents, such as the 4-phenylbutyl groups in the target compound's analogues, significantly influences the electron density distribution and, consequently, the electrochemical and optical properties. Research on N-substituted phthalimide derivatives has shown that while the bridge between the imide groups has a minor impact on the reduction potential, it is crucial for the absorption characteristics of the reduced forms (radical anion and dianion). mdpi.com This is because the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are often separated, meaning there is limited electronic interaction between the imide groups and the N-substituent in the ground state. mdpi.com
Upon electrochemical reduction, these materials exhibit distinct color changes. For instance, N-substituted phthalimides can transition from a colorless neutral state to a colored reduced state. The specific wavelengths of absorption for the radical anion and dianion can be tuned by modifying the N-substituent, opening the door to creating materials with a range of colors. mdpi.com The ability to fine-tune these properties makes phthalamide-based systems attractive for developing stable and efficient electrochromic devices.
Table 1: Electrochemical and Optical Properties of N-Substituted Phthalamide Analogues
| Compound Type | Reduction Behavior | Key Optical Features of Reduced Forms | Potential Application |
| N-Aryl Phthalamides | Two-step reversible reduction | Distinct absorption bands for radical anion and dianion | Multi-color electrochromic materials |
| N-Alkyl Phthalamides | Reversible reduction | Shift in absorption to visible spectrum | Cathodic coloring in smart windows |
This table is a generalized representation based on findings for N-substituted phthalimide analogues.
Development of Phthalamide-Based Carbon Dot Composites for Enhanced Room-Temperature Phosphorescence
Room-temperature phosphorescence (RTP) is a phenomenon with significant applications in areas like anti-counterfeiting, bio-imaging, and advanced lighting. Carbon dots (CDs) are a class of luminescent nanomaterials that have garnered attention for their potential in RTP applications. researchgate.net A key challenge in achieving efficient RTP from CDs is suppressing non-radiative decay pathways, which can be accomplished by embedding them in a rigid matrix.
Recent research has demonstrated a novel one-step, in-situ liquid-phase synthesis method to create highly phosphorescent carbon dot-phthalamide (CDs@phthalamide) composites. mdpi.com In this process, phthalic acid, formamide, and ethylene (B1197577) glycol are used to directly form the composite material. The phthalamide crystal matrix plays a crucial role by effectively restricting the vibration and rotation of the luminous centers within the carbon dots, thereby promoting efficient RTP emission. mdpi.com
These CDs@phthalamide composites exhibit an excitation-dependent phosphorescence with a visible afterglow that can last for several seconds and a phosphorescence lifetime of hundreds of milliseconds. mdpi.com Density functional theory (DFT) calculations have further elucidated that the nitrogen elements within the phthalamide structure enhance the RTP performance. mdpi.com The simplicity of this synthesis method, requiring only filtration and drying without further post-processing, makes it suitable for large-scale production. mdpi.com
Table 2: Phosphorescent Properties of CDs@phthalamide Composites
| Property | Value | Significance |
| Afterglow (Naked-eye) | ~5 seconds | Visible persistence for anti-counterfeiting |
| Phosphorescence Lifetime | 441 ms | Indicates efficient suppression of non-radiative decay |
| Emission | Excitation-dependent | Tunable optical properties |
Data sourced from a study on in-situ synthesized CDs@phthalamide composites. mdpi.com
Integration into Polymer Architectures and Macromolecular Systems
The incorporation of specific molecular units into polymer backbones is a powerful strategy for creating materials with tailored properties. Analogues of N¹,N²-bis(4-phenylbutyl)phthalamide can be envisioned as monomers for the synthesis of advanced polyamides and poly(amide-imide)s. The bulky and somewhat flexible nature of the bis(4-phenylbutyl) substituents would be expected to influence the processability and physical properties of the resulting polymers.
The synthesis of high-performance aromatic polyamides often involves direct polycondensation or low-temperature solution polycondensation methods. ntu.edu.tw By designing N¹,N²-bis(4-phenylbutyl)phthalamide as either a diamine or a diacid monomer, it could be reacted with various aromatic dicarboxylic acids or diamines, respectively, to form novel polyamides. The introduction of such bulky, non-coplanar units into the polymer chain is a known strategy to disrupt the close packing of polymer chains. ntu.edu.tw This disruption can lead to several desirable properties:
Enhanced Solubility: The reduced interchain interactions often result in improved solubility in common organic solvents, which is a significant advantage for processing and film formation. ntu.edu.twresearchgate.net
Amorphous Nature: The prevention of crystallization leads to amorphous polymers, which are often associated with optical transparency. ntu.edu.tw
High Thermal Stability: While disrupting packing, the inherent rigidity of the aromatic phthalamide core can contribute to a high glass transition temperature (Tg) and good thermal stability. nih.gov
For example, studies on polyamides containing other bulky pendant groups have shown that these polymers can be solution-cast into transparent, tough, and flexible films with high thermal stability. ntu.edu.twresearchgate.net Similarly, poly(amide-imide)s, which combine the properties of polyamides and polyimides, could be synthesized using a phthalamide-based diimide-diacid monomer. scilit.comresearchgate.net This approach offers a pathway to materials that balance excellent thermal properties with good processability. researchgate.net
Photofunctional Materials Development from Phthalamide Derivatives
Photofunctional materials are designed to perform a specific function upon interaction with light, such as emission, switching, or energy conversion. The inherent spectroscopic properties of the phthalamide core, which can be modulated by N-substitution, make its derivatives attractive building blocks for such materials. nih.gov
The synthesis of novel phthalamide derivatives allows for the fine-tuning of their photophysical properties. nih.gov For instance, the introduction of different functional groups can alter the absorption and fluorescence spectra of the molecule. nih.gov This tunability is critical for applications ranging from fluorescent probes to organic light-emitting diodes (OLEDs).
Research into various phthalimide derivatives has highlighted their potential in several areas:
Nonlinear Optics: Chiral phthalimides have been shown to exhibit second-harmonic generation (SHG) and piezoelectric properties, making them candidates for applications in photonics and sensor technology. researchgate.net
Fluorescent Materials: 4-amino phthalimide derivatives are known for their strong fluorescent properties. nih.gov The development of new synthetic routes to phthalimide derivatives, including those bearing 1,2,3-triazole units, continues to expand the library of available fluorophores. nih.gov
Molecular Switches: The phthalamide structure can be incorporated into more complex molecular systems that exhibit photo- or electro-switching behavior, where the molecule can be reversibly converted between two or more stable states with different properties. tdx.cat
The synthesis of these materials often involves multi-step chemical reactions, starting from phthalic anhydride (B1165640) or its derivatives. researchgate.net Methods like the Gabriel synthesis and various condensation reactions are employed to introduce the desired N-substituents and other functional groups. jeeadv.ac.in The continued development of synthetic methodologies is crucial for accessing novel phthalamide-based photofunctional materials with tailored properties. researchgate.net
Structure Activity Relationship Sar Methodologies for N1,n2 Bis 4 Phenylbutyl Phthalamide Analogues General Principles and Computational Frameworks
Computational Approaches to SAR Studies
Computational techniques are instrumental in dissecting the complex interplay between the chemical structure of N1,N2-bis(4-phenylbutyl)phthalamide analogues and their biological functions. These approaches enable the analysis of large datasets of compounds and the identification of key structural features that govern their activity.
Ligand-based pharmacophore mapping is a computational technique used when the three-dimensional structure of the biological target is unknown. nih.gov This method involves identifying the common chemical features of a set of active molecules that are essential for their biological activity. For the analogues of N1,N2-bis(4-phenylbutyl)phthalamide, a pharmacophore model would be generated by aligning a series of active compounds and abstracting the key steric and electronic features necessary for interaction with their target. These features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings.
Once a pharmacophore model is developed and validated, it can be used as a 3D query to screen virtual libraries of compounds to identify new molecules that possess the desired features and are likely to be active. nih.gov This approach accelerates the discovery of novel and structurally diverse analogues of N1,N2-bis(4-phenylbutyl)phthalamide.
A hypothetical pharmacophore model for a series of N1,N2-bis(4-phenylbutyl)phthalamide analogues might include:
Two hydrophobic features corresponding to the phenyl groups.
Two hydrogen bond acceptor features from the carbonyl groups of the phthalamide (B166641) core.
Specific spatial relationships between these features that define the active conformation.
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. mdpi.comnih.gov For N1,N2-bis(4-phenylbutyl)phthalamide analogues, a QSAR model would be developed by calculating a set of molecular descriptors for each analogue and correlating them with their measured biological activity, such as IC50 values. mdpi.com
The process involves several key steps:
Data Set Preparation : A dataset of N1,N2-bis(4-phenylbutyl)phthalamide analogues with their corresponding biological activities is compiled.
Descriptor Calculation : Various molecular descriptors, including electronic, steric, and lipophilic properties, are calculated for each molecule.
Model Development : Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build the QSAR model. nih.govbrieflands.com
Model Validation : The predictive power of the model is rigorously assessed using internal and external validation techniques. mdpi.com
A validated QSAR model can then be used to predict the activity of newly designed analogues, thereby prioritizing the synthesis of the most promising compounds.
Table 1: Hypothetical QSAR Data for N1,N2-bis(4-phenylbutyl)phthalamide Analogues
| Analogue | LogP | Molecular Weight | Polar Surface Area | Predicted Activity (pIC₅₀) |
|---|---|---|---|---|
| Compound 1 | 5.2 | 428.57 | 58.44 | 6.8 |
| Compound 2 | 5.5 | 442.60 | 58.44 | 7.1 |
| Compound 3 | 4.9 | 414.54 | 58.44 | 6.5 |
| Compound 4 | 5.8 | 456.63 | 58.44 | 7.5 |
Note: Data is for illustrative purposes only.
Principal Component Analysis (PCA) is a statistical technique used to simplify the complexity of a dataset by reducing the number of variables while retaining most of the original information. nih.gov In the context of N1,N2-bis(4-phenylbutyl)phthalamide analogues, PCA can be applied to a set of calculated molecular descriptors to visualize the chemical space occupied by the series. nih.gov
By plotting the principal components (PCs), which are linear combinations of the original descriptors, it is possible to identify clusters of similar compounds and outliers. nih.gov This analysis helps in understanding the diversity of the synthesized analogues and in designing new compounds that explore novel regions of the chemical space. nih.gov PCA can reveal the key physicochemical properties that differentiate the analogues, providing insights into the structural features that are most influential on their activity. nih.gov
Activity landscape analysis provides a visual representation of the SAR of a compound series by correlating structural similarity with activity similarity. nih.gov A key feature of this analysis is the identification of "activity cliffs," which are pairs of structurally similar molecules that exhibit a large difference in biological activity. biorxiv.org
For N1,N2-bis(4-phenylbutyl)phthalamide analogues, Structure-Activity Landscape Index (SALI) values or Structure-Activity Similarity (SAS) maps can be generated. biorxiv.orgnih.gov The identification of activity cliffs is particularly informative as it highlights small structural modifications that lead to significant changes in potency. biorxiv.org These insights can guide the optimization process by focusing on the specific structural features responsible for the observed activity changes.
Table 2: Hypothetical Activity Cliff Data for N1,N2-bis(4-phenylbutyl)phthalamide Analogues
| Analogue Pair | Structural Similarity (Tanimoto) | Activity Difference (ΔpIC₅₀) | Classification |
|---|---|---|---|
| A and B | 0.92 | 2.1 | Activity Cliff |
| C and D | 0.88 | 0.3 | Smooth SAR |
| E and F | 0.95 | 1.8 | Activity Cliff |
Note: Data is for illustrative purposes only.
Artificial Neural Networks (ANNs) are powerful machine learning models that can capture complex, non-linear relationships between molecular descriptors and biological activity. For SAR studies of N1,N2-bis(4-phenylbutyl)phthalamide analogues, an ANN can be trained on a dataset of compounds with their associated activities and a wide range of descriptors representing steric, electronic, and lipophilic properties.
The trained ANN model can then be used to predict the activity of new analogues and to understand the relative importance of different molecular features in determining their biological potency. This approach can uncover subtle SAR trends that may not be apparent with traditional linear models.
Rational Design and Systematic Synthesis Strategies for SAR Exploration
The insights gained from computational SAR studies form the basis for the rational design and systematic synthesis of new N1,N2-bis(4-phenylbutyl)phthalamide analogues. nih.gov This iterative process involves designing new molecules based on the predictions of computational models, synthesizing these compounds, and then evaluating their biological activity.
The experimental results are then used to refine and improve the computational models, leading to a more accurate understanding of the SAR. This synergistic approach of computational modeling and chemical synthesis accelerates the lead optimization process and increases the likelihood of discovering analogues with enhanced therapeutic potential. The systematic exploration of chemical space around the N1,N2-bis(4-phenylbutyl)phthalamide scaffold, guided by SAR principles, is essential for the development of potent and selective drug candidates.
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
Future Research Directions and Concluding Perspectives on N1,n2 Bis 4 Phenylbutyl Phthalamide
Innovations in Synthetic Methodologies and Mechanistic Understanding
The synthesis of N-substituted phthalamides is a well-established field, yet there remains room for innovation, particularly in the pursuit of more efficient, scalable, and environmentally benign methods. rsc.orgresearchgate.net Traditional methods often involve the condensation of phthalic anhydride (B1165640) with primary amines, sometimes under harsh conditions. researchgate.net Future research on N¹,N²-bis(4-phenylbutyl)phthalamide should explore novel catalytic systems, such as palladium-catalyzed reactions, which have shown promise in the synthesis of various phthalimide (B116566) derivatives. researchgate.netrsc.org These methods could offer higher yields and greater functional group tolerance.
A deeper mechanistic understanding of the formation of N¹,N²-bis(4-phenylbutyl)phthalamide is also crucial. Investigating the reaction kinetics and the role of intermediates will be pivotal. Techniques such as in-situ spectroscopy and computational modeling can provide invaluable insights into the reaction pathway, enabling the optimization of reaction conditions to minimize byproducts and enhance purity.
Integration of Advanced Computational Design for Novel Phthalamide (B166641) Architectures
The era of materials discovery is increasingly dominated by computational design, which allows for the in-silico prediction of molecular properties and the rational design of new functional molecules. ethz.chnih.govbath.ac.ukcmu.eduresearchgate.net For N¹,N²-bis(4-phenylbutyl)phthalamide, computational tools can be employed to explore the conformational landscape of the molecule, predict its electronic properties, and understand its potential interactions with other molecules.
Future research should leverage machine learning and artificial intelligence to design novel phthalamide architectures based on the N¹,N²-bis(4-phenylbutyl)phthalamide scaffold. ethz.ch By systematically modifying the phenylbutyl side chains or the phthalic acid core, it is possible to tune the molecule's properties for specific applications. For instance, the introduction of specific functional groups could enhance its solubility, electronic conductivity, or ability to self-assemble.
Table 1: Potential Modifications for Novel Phthalamide Architectures
| Modification Site | Potential Functional Group | Predicted Property Change |
| Phenyl Ring | Electron-donating groups (-OCH₃, -N(CH₃)₂) | Increased electron density, potential for enhanced conductivity |
| Phenyl Ring | Electron-withdrawing groups (-NO₂, -CN) | Altered electronic properties, potential for use in electrochromic materials |
| Butyl Chain | Introduction of chirality | Enantioselective recognition properties |
| Phthalamide Core | Halogenation | Increased lipophilicity and potential for altered biological activity |
Exploration of Uncharted Supramolecular Interactions and Assemblies
The phenylbutyl side chains of N¹,N²-bis(4-phenylbutyl)phthalamide provide significant opportunities for supramolecular interactions, such as π-π stacking and hydrophobic interactions. These non-covalent interactions can drive the self-assembly of the molecules into well-defined nanostructures, such as films, fibers, or gels. The adamantane (B196018) moiety, known for its ability to form strong inclusion complexes, could be incorporated to drive specific host-guest interactions. semanticscholar.org
Future research should focus on systematically investigating the supramolecular behavior of N¹,N²-bis(4-phenylbutyl)phthalamide in various solvents and on different substrates. Techniques like X-ray crystallography, atomic force microscopy (AFM), and scanning tunneling microscopy (STM) will be instrumental in characterizing the resulting assemblies. Understanding and controlling these interactions is key to harnessing the material's potential in areas like molecular recognition and sensing.
Harnessing Phthalamide Derivatives for Next-Generation Advanced Materials
The inherent properties of the phthalamide scaffold, such as its thermal stability and electron-accepting nature, make it an attractive building block for advanced materials. mdpi.comnih.gov Phthalimide derivatives have already been explored for applications in electrochromic materials, where they can change color upon the application of an electrical potential. mdpi.comnih.gov The N¹,N²-bis(4-phenylbutyl)phthalamide, with its extended π-systems from the phenyl groups, could exhibit interesting electrochromic or fluorescent properties.
Future work should involve the fabrication and characterization of thin films and devices incorporating N¹,N²-bis(4-phenylbutyl)phthalamide to evaluate its performance in these applications. Furthermore, the potential for this compound to act as a component in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or as a stabilizer in polymer composites should be investigated. The lipophilic nature imparted by the butyl chains could enhance its processability and compatibility with other organic materials. japsonline.com
Interdisciplinary Research Avenues and Collaborative Opportunities
The full potential of N¹,N²-bis(4-phenylbutyl)phthalamide can only be realized through interdisciplinary collaboration. Chemists, physicists, materials scientists, and engineers will need to work together to synthesize, characterize, and integrate this molecule into functional devices.
Collaborative efforts could focus on:
Synthesis and Scale-up: Organic chemists can develop efficient synthetic routes, while chemical engineers can address the challenges of large-scale production.
Material Characterization: Materials scientists can employ a range of analytical techniques to understand the structural, optical, and electronic properties of the compound and its assemblies.
Device Fabrication and Testing: Physicists and engineers can design and build prototype devices to evaluate the material's performance in real-world applications.
Biological and Environmental Applications: The structural similarity of phthalamides to certain biologically active molecules suggests potential, yet unexplored, avenues in medicinal chemistry or as environmentally friendly pesticides, an area that has seen research with other phthalimide derivatives. nih.govacs.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
